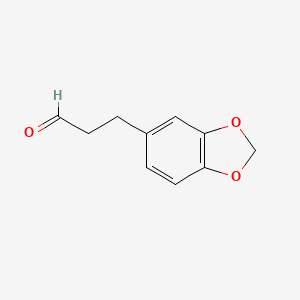
1,3-Benzodioxole-5-propanal
Übersicht
Beschreibung
3,4-Methylenedioxyphenyl-1-propanal is a member of benzodioxoles.
Wissenschaftliche Forschungsanwendungen
Anticancer and Antibacterial Potential
1,3-Benzodioxole derivatives have been studied for their potential in treating cancer and bacterial infections. One study focused on synthesizing 2-phenyl 1,3-benzodioxole derivatives and evaluating their anticancer, antibacterial, and DNA binding capabilities. These compounds demonstrated significant activity against both cancer and bacterial cells, with some derivatives showing greater potency than standard reference compounds like cisplatin and cinoxacin (Gupta, Rao, Bommaka, Raghavendra, & Aleti, 2016). Another study synthesized a series of 1,3-benzodioxoles and evaluated their in vitro antitumor activity, finding that certain derivatives exhibited significant tumor growth inhibition (Micale, Zappalà, & Grasso, 2002).
Histone Deacetylase Enzyme Inhibition for Cancer Treatment
1,3-Benzodioxole and its propargyl ether derivatives have been investigated as novel inhibitors of the histone deacetylase enzyme, a target for cancer treatment. These compounds were evaluated for their specific inhibitory effects on HDAC-1 enzyme and showed promising results in combating cancer progression (Kumar et al., 2018).
Application in Fragrance Industry
A toxicological and dermatological review was conducted on 1,3-benzodioxole-5-propanol, α-methyl-, 5-acetate, a derivative of 1,3-Benzodioxole, when used as a fragrance ingredient. This review includes a detailed summary of all available toxicology and dermatology papers related to this individual fragrance ingredient (Mcginty, Letizia, & Api, 2012).
Photoinitiator in Free Radical Polymerization
A 1,3-benzodioxole derivative, naphthodioxinone-1,3-benzodioxole, was synthesized and characterized for its role as a caged one-component Type II photoinitiator for free radical polymerization. This photoinitiator releases a compound with both benzophenone and 1,3-dioxole groups, initiating free radical polymerization of monomers (Kumbaraci, Aydoğan, Talinli, & Yagcı, 2012).
Insecticidal Activity
1,3-Benzodioxole derivatives have been studied for their insecticidal activity. For instance, 5-methoxy-6-(1-(4-methoxyphenyl)ethyl)-1,3-benzodioxole was investigated for its effects on the Colorado potato beetle, showing significant insecticidal properties at certain concentrations (Vanmellaert, Deloof, & Jurd, 1983).
Eigenschaften
CAS-Nummer |
30830-55-8 |
|---|---|
Produktname |
1,3-Benzodioxole-5-propanal |
Molekularformel |
C10H10O3 |
Molekulargewicht |
178.18 g/mol |
IUPAC-Name |
3-(1,3-benzodioxol-5-yl)propanal |
InChI |
InChI=1S/C10H10O3/c11-5-1-2-8-3-4-9-10(6-8)13-7-12-9/h3-6H,1-2,7H2 |
InChI-Schlüssel |
IDCKZBGINKOTOL-UHFFFAOYSA-N |
SMILES |
C1OC2=C(O1)C=C(C=C2)CCC=O |
Kanonische SMILES |
C1OC2=C(O1)C=C(C=C2)CCC=O |
Andere CAS-Nummern |
30830-55-8 |
Herkunft des Produkts |
United States |
Synthesis routes and methods
Procedure details





Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

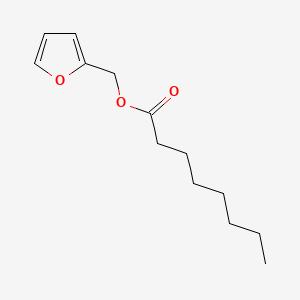

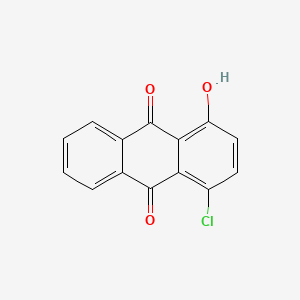

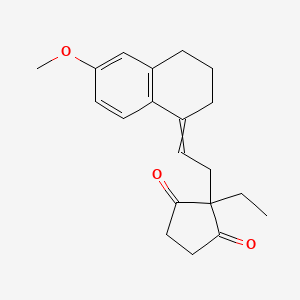
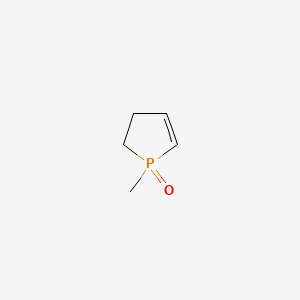



![Naphth[2,3-c]acridine-5,8,14(13H)-trione](/img/structure/B1606241.png)



